molecular formula C17H13NO4S B13355568 [2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13355568
M. Wt: 327.4 g/mol
InChI Key: NVYKOUGWENUMRH-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a benzofuran ring, a nicotinate moiety, and a methylthio group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a cyclization reaction. The nicotinate moiety is then introduced via esterification, and the methylthio group is added through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for synthesizing complex benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The methylthio group can interact with enzymes, inhibiting their activity and providing antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom in place of the oxygen in the benzofuran ring.

    Coumarin derivatives: Contain a benzopyrone structure, similar to benzofuran but with a lactone ring.

Uniqueness

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of a benzofuran ring, a nicotinate moiety, and a methylthio group.

Biological Activity

The compound [2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15NO3S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_3\text{S}

This structure features a benzofuran moiety, which is crucial for its biological properties.

Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit neuroprotective properties. A study synthesized various benzofuran derivatives and evaluated their neuroprotective and antioxidant activities. Among these, certain derivatives showed significant protection against NMDA-induced excitotoxicity in neuronal cells, suggesting that modifications to the benzofuran structure can enhance neuroprotective effects .

Key Findings:

  • Compounds with methyl (-CH3) substitutions exhibited potent neuroprotective actions comparable to established NMDA antagonists like memantine.
  • The structure-activity relationship (SAR) indicated that specific substitutions at the benzofuran ring are critical for enhancing neuroprotection.

Antioxidant Activity

The antioxidant capabilities of benzofuran derivatives have been extensively studied. These compounds have been shown to scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress .

Antioxidant Mechanisms:

  • Scavenging of reactive oxygen species (ROS).
  • Inhibition of lipid peroxidation in biological membranes.

PDE9 Inhibition

Recent patents have highlighted the potential of certain benzofuran derivatives as phosphodiesterase 9 (PDE9) inhibitors. PDE9 plays a role in various neurological disorders, and inhibiting this enzyme may offer therapeutic benefits for conditions such as Alzheimer's disease .

Potential Therapeutic Uses:

  • Treatment of neurodegenerative diseases.
  • Management of cognitive dysfunctions associated with aging.

Case Studies and Research Findings

StudyFindings
Neuroprotection Compounds showed significant protection against NMDA-induced damage at concentrations as low as 30 μM .
Antioxidant Activity Certain derivatives demonstrated effective scavenging of DPPH radicals and inhibition of lipid peroxidation in vitro .
PDE9 Inhibition Compounds exhibited strong binding affinities towards PDE9, indicating potential for treating cognitive impairments .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets. These studies provide insights into the compound's affinity and specificity towards enzymes implicated in disease processes.

Docking Results:

  • High binding affinity scores indicate strong interactions with target proteins.
  • Structural modifications can enhance binding efficacy and selectivity.

Properties

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(1-benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H13NO4S/c1-23-16-12(6-4-8-18-16)17(20)21-10-13(19)15-9-11-5-2-3-7-14(11)22-15/h2-9H,10H2,1H3

InChI Key

NVYKOUGWENUMRH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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